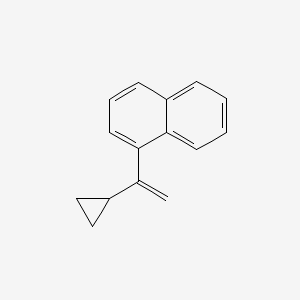
3,3',5,5'-Tetrakis(phenylethynyl)-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’,5,5’-Tetrakis(phenylethynyl)-1,1’-biphenyl is a complex organic compound characterized by its unique structure, which includes multiple phenylethynyl groups attached to a biphenyl core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’,5,5’-Tetrakis(phenylethynyl)-1,1’-biphenyl typically involves the Sonogashira coupling reaction. This reaction is performed by coupling 3,3’,5,5’-tetrabromo-1,1’-biphenyl with phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Sonogashira coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 3,3’,5,5’-Tetrakis(phenylethynyl)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The phenylethynyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form the corresponding phenylethyl derivatives.
Substitution: The phenylethynyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Various electrophiles or nucleophiles under appropriate conditions, such as halogenation using bromine or nucleophilic substitution using sodium amide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction could produce phenylethyl derivatives.
Scientific Research Applications
3,3’,5,5’-Tetrakis(phenylethynyl)-1,1’-biphenyl has several applications in scientific research:
Materials Science: Used as a precursor for the synthesis of advanced materials with unique electronic and optical properties.
Organic Electronics: Employed in the development of organic semiconductors and light-emitting diodes (LEDs).
Molecular Architecture: Serves as a building block for the construction of complex molecular structures in supramolecular chemistry.
Catalysis: Investigated for its potential use as a ligand in catalytic reactions.
Mechanism of Action
The mechanism by which 3,3’,5,5’-Tetrakis(phenylethynyl)-1,1’-biphenyl exerts its effects is primarily related to its electronic structure The phenylethynyl groups contribute to the conjugation and electron delocalization within the molecule, enhancing its electronic properties This makes it suitable for applications in organic electronics and materials science
Comparison with Similar Compounds
- 3,3’,5,5’-Tetrakis(1-methylethyl)biphenyl-4,4’-diol
- 1,2,4,5-Tetrakis(4-carboxyphenyl)benzene
- 3,3’,5,5’-Tetrakis(benzimidazol-2-yl)biphenyl
Comparison: 3,3’,5,5’-Tetrakis(phenylethynyl)-1,1’-biphenyl is unique due to its multiple phenylethynyl groups, which provide enhanced conjugation and electronic properties compared to similar compounds. This makes it particularly valuable in applications requiring high electronic conductivity and stability.
Properties
CAS No. |
478070-32-5 |
|---|---|
Molecular Formula |
C44H26 |
Molecular Weight |
554.7 g/mol |
IUPAC Name |
1-[3,5-bis(2-phenylethynyl)phenyl]-3,5-bis(2-phenylethynyl)benzene |
InChI |
InChI=1S/C44H26/c1-5-13-35(14-6-1)21-25-39-29-40(26-22-36-15-7-2-8-16-36)32-43(31-39)44-33-41(27-23-37-17-9-3-10-18-37)30-42(34-44)28-24-38-19-11-4-12-20-38/h1-20,29-34H |
InChI Key |
MCMAWMOESDGLBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC(=CC(=C2)C3=CC(=CC(=C3)C#CC4=CC=CC=C4)C#CC5=CC=CC=C5)C#CC6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{4-[(10-Bromodecyl)oxy]butyl}pyrene](/img/structure/B14247988.png)
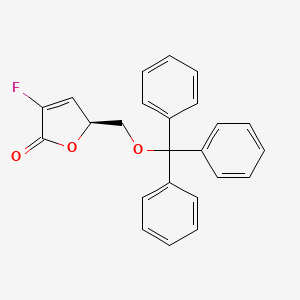
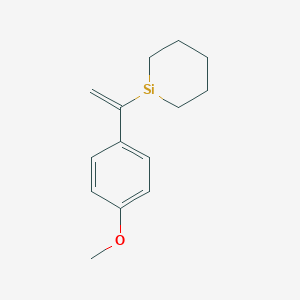
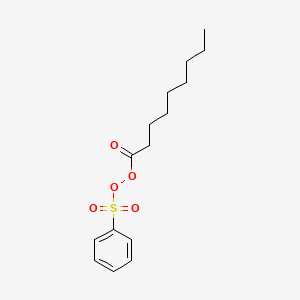
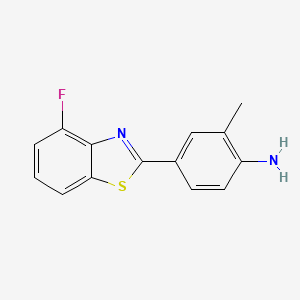
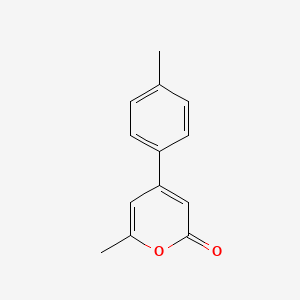
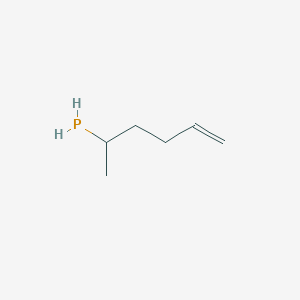
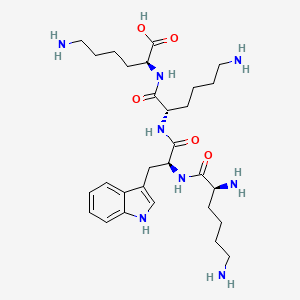
![4-[(benzyloxy)methyl]dihydro-2(3H)-furanone](/img/structure/B14248021.png)

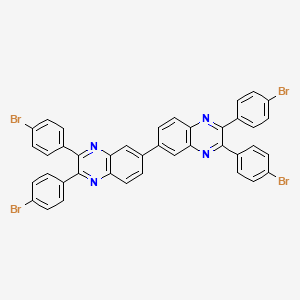
![Phosphonic acid, [phenyl[(phenylmethyl)amino]methyl]-, dimethyl ester](/img/structure/B14248042.png)
![2-[Di(prop-2-en-1-yl)amino]-6-phenyl-4H-1,3-oxazin-4-one](/img/structure/B14248050.png)
